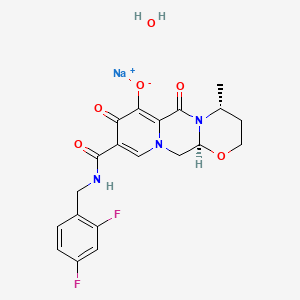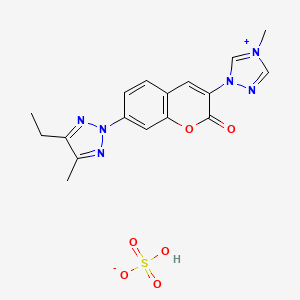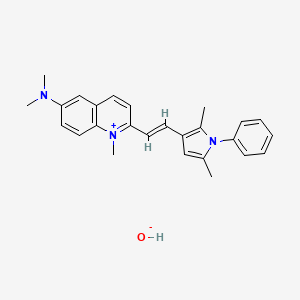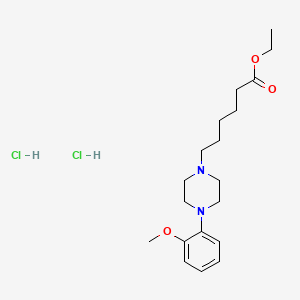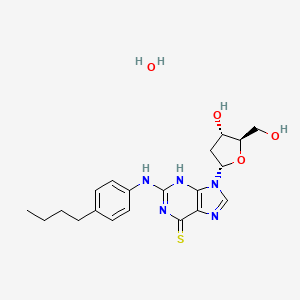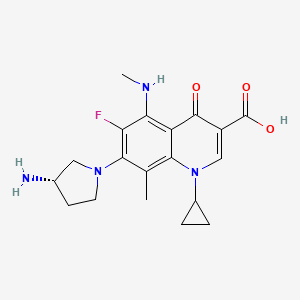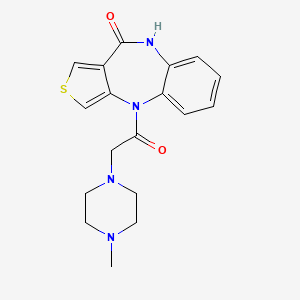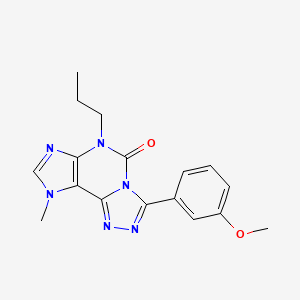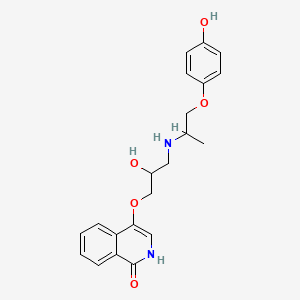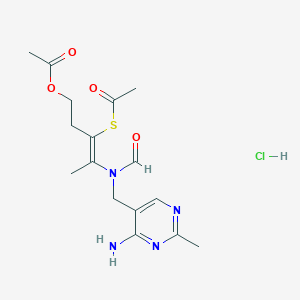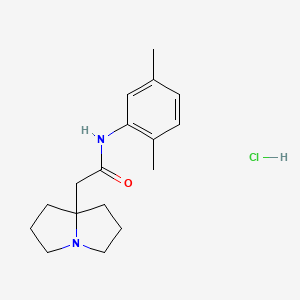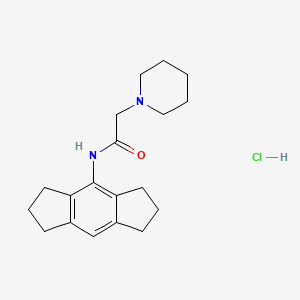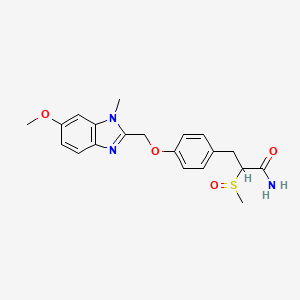
Rivoglitazone metabolite M6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rivoglitazone metabolite M6 is a derivative of rivoglitazone, a thiazolidinedione compound that acts as a selective agonist for peroxisome proliferator-activated receptor gamma. Rivoglitazone is primarily researched for its potential use in treating type 2 diabetes by improving insulin sensitivity .
Preparation Methods
The preparation of rivoglitazone metabolite M6 involves several synthetic routes and reaction conditions. The primary synthetic route includes the oxidation of rivoglitazone using liver microsomes and freshly isolated hepatocytes from rats, monkeys, and humans . The reaction conditions typically involve the use of cytochrome P450 enzymes and UDP-glucuronosyltransferase enzymes to facilitate the oxidation and glucuronidation processes
Chemical Reactions Analysis
Rivoglitazone metabolite M6 undergoes various chemical reactions, including:
Oxidation: This reaction is facilitated by cytochrome P450 enzymes, leading to the formation of oxidized metabolites.
N-glucuronidation: This reaction involves the addition of glucuronic acid to the nitrogen atom, facilitated by UDP-glucuronosyltransferase enzymes.
Demethylation: The removal of a methyl group from the compound, often resulting in the formation of hydroxylated metabolites.
Common reagents used in these reactions include cytochrome P450 enzymes, UDP-glucuronic acid, and S-adenosyl-L-methionine . The major products formed from these reactions include oxidized metabolites, glucuronidated metabolites, and demethylated metabolites .
Scientific Research Applications
Rivoglitazone metabolite M6 has several scientific research applications:
Mechanism of Action
Rivoglitazone metabolite M6 exerts its effects by acting as an agonist for peroxisome proliferator-activated receptor gamma. This receptor is involved in regulating glucose and lipid metabolism, as well as insulin sensitivity . The activation of peroxisome proliferator-activated receptor gamma by this compound leads to the modulation of gene expression, resulting in improved insulin sensitivity and glucose uptake in cells .
Comparison with Similar Compounds
Rivoglitazone metabolite M6 can be compared with other thiazolidinedione compounds, such as:
Pioglitazone: Another thiazolidinedione that acts as a peroxisome proliferator-activated receptor gamma agonist, used to treat type 2 diabetes.
Rosiglitazone: Similar to pioglitazone, it is used to improve insulin sensitivity in patients with type 2 diabetes.
This compound is unique due to its specific metabolic pathways and the formation of distinct metabolites, which may offer different therapeutic benefits and side effect profiles compared to other thiazolidinedione compounds .
Properties
CAS No. |
299175-48-7 |
|---|---|
Molecular Formula |
C20H23N3O4S |
Molecular Weight |
401.5 g/mol |
IUPAC Name |
3-[4-[(6-methoxy-1-methylbenzimidazol-2-yl)methoxy]phenyl]-2-methylsulfinylpropanamide |
InChI |
InChI=1S/C20H23N3O4S/c1-23-17-11-15(26-2)8-9-16(17)22-19(23)12-27-14-6-4-13(5-7-14)10-18(20(21)24)28(3)25/h4-9,11,18H,10,12H2,1-3H3,(H2,21,24) |
InChI Key |
PYGDDEAOIGHCQV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC(=C2)OC)N=C1COC3=CC=C(C=C3)CC(C(=O)N)S(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


